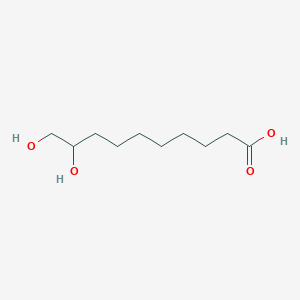
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10ClNO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride typically involves the following steps:
-
Formation of the Benzofuran Ring: : The initial step involves the cyclization of an appropriate precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
-
Chlorination: : The benzofuran ring is then chlorinated at the 5-position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
-
Aminomethylation: : The chlorinated benzofuran undergoes aminomethylation to introduce the methanamine group. This step typically involves the reaction of the chlorinated benzofuran with formaldehyde and ammonia or a primary amine under acidic conditions.
-
Formation of Hydrochloride Salt: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and improved safety. The purification processes, such as crystallization and recrystallization, are also scaled up to ensure the compound’s purity and quality.
化学反应分析
Types of Reactions
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzofuran derivatives.
科学研究应用
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is also investigated for its use in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
相似化合物的比较
1-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride can be compared with other benzofuran derivatives, such as:
- 1-(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
- 1-(5-Methyl-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
- 1-(5-Fluoro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride
These compounds share a similar core structure but differ in the substituents at the 5-position. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs. The presence of the chlorine atom at the 5-position can influence its chemical behavior and interactions with biological targets, contributing to its unique profile in research and applications.
属性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC 名称 |
(5-chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-1-2-8-6(3-7)5-12-9(8)4-11;/h1-3,9H,4-5,11H2;1H |
InChI 键 |
OTNVJEBEKLZTIM-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)Cl)C(O1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)

![(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride](/img/structure/B13513155.png)


![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13513169.png)



![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)


